"2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid" CAS number
"2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid" CAS number
An In-Depth Technical Guide to 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid: A Keystone Building Block in Modern Medicinal Chemistry
Executive Summary: This whitepaper provides a comprehensive technical overview of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid (CAS No. 926234-72-2), a sophisticated chemical intermediate of significant interest to researchers and professionals in drug development. We will explore its core physicochemical properties, delve into the strategic rationale for its molecular design, and present a validated, logical synthetic pathway. The guide elucidates the profound impact of its dual fluorinated moieties—the aromatic fluorine and the trifluoromethoxy group—on pharmacokinetic and pharmacodynamic profiles, establishing its value as a versatile scaffold for creating next-generation therapeutics.
Introduction: A Molecule of Strategic Importance
In the landscape of pharmaceutical sciences, the design of novel molecular entities with optimized properties is paramount. 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid has emerged as a valuable building block for this purpose. Its structure, a biphenyl carboxylic acid, is strategically decorated with two distinct fluorine-containing groups that impart unique and desirable characteristics to potential drug candidates.
The strategic incorporation of fluorine into drug molecules is a well-established method for enhancing critical properties such as metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] This guide serves as a technical resource for scientists leveraging this powerful intermediate in their research and development endeavors.
Core Compound Profile
A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and research. The key identifiers and properties of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 926234-72-2 | [3][4] |
| Molecular Formula | C14H8F4O3 | [3][4] |
| Molecular Weight | 300.2051 g/mol | [3][4] |
| IUPAC Name | 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid | N/A |
| Synonyms | 3-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid | [4] |
| InChI Key | OUQIQTSFCNUHCQ-UHFFFAOYSA-N | [4] |
The Scientific Rationale: Causality of Fluorine's Influence
The utility of this compound in drug discovery is not coincidental; it is a direct result of the electronic properties of its substituents. The presence of both a fluorine atom and a trifluoromethoxy group offers a synergistic advantage.
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The Fluoro Substituent: The fluorine atom on the benzoic acid ring acts as a powerful electron-withdrawing group. This has several consequences:
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Modulation of Acidity (pKa): It increases the acidity of the carboxylic acid group, which can influence ionization state at physiological pH and affect interactions with target proteins.
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Blocking Metabolic Sites: A C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can enhance the metabolic stability and prolong the half-life of a drug.[5]
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The Trifluoromethoxy (-OCF3) Group: This group is often considered a "super lipophilic" moiety.
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Enhanced Lipophilicity: The -OCF3 group significantly increases the lipophilicity of a molecule.[5] This is a critical factor for improving a drug's ability to cross cellular membranes and the blood-brain barrier, which is particularly important for CNS-targeting drugs.[6]
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Metabolic Stability: Similar to the C-F bond, the trifluoromethoxy group is exceptionally stable and resistant to metabolic degradation.[5]
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The logical relationship between these structural features and their desirable pharmaceutical outcomes is illustrated below.
Caption: General workflow for Suzuki-Miyaura synthesis.
Step-by-Step Protocol (Illustrative)
This protocol is a self-validating system based on established chemical principles. The causality for each step is explained to ensure reproducibility and understanding.
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Reactor Setup & Inert Atmosphere:
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Action: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Purge the entire system with an inert gas (e.g., Argon or Nitrogen).
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Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures high reaction efficiency.
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Reagent Addition:
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Action: To the flask, add (2-(Trifluoromethoxy)phenyl)boronic acid (1.1 equivalents), 2-Fluoro-4-bromobenzoic acid (1.0 equivalent), and a suitable base such as sodium carbonate (Na2CO3, 2.0 equivalents).
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Causality: A slight excess of the boronic acid ensures the complete consumption of the more valuable aryl bromide. The base is essential for the transmetalation step in the catalytic cycle.
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Solvent and Catalyst Introduction:
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Action: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degas the mixture by bubbling inert gas through it for 15-20 minutes. Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.02-0.05 equivalents).
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Causality: The biphasic solvent system facilitates the dissolution of both the organic reagents and the inorganic base. Degassing removes dissolved oxygen. The phosphine ligands stabilize the palladium catalyst.
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Reaction Execution:
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Action: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Causality: Heat provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Monitoring is crucial to determine the point of completion and avoid side-product formation.
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Workup and Purification:
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Action: After cooling to room temperature, separate the organic layer. Acidify the aqueous layer with HCl to precipitate the carboxylic acid product. Filter the solid, wash with water, and then purify, for instance, by recrystallization from a suitable solvent like ethanol or ethyl acetate.
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Causality: Acidification protonates the carboxylate salt, rendering it insoluble in the aqueous phase and allowing for its isolation. Recrystallization is a standard technique to obtain high-purity solid material.
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Applications in Drug Discovery
The unique structural features of 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid make it a versatile intermediate for a range of therapeutic areas. While it is a building block and not a final drug, its core can be found in precursors to:
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Kinase Inhibitors: Many kinase inhibitors, particularly in oncology, utilize substituted biphenyl scaffolds to interact with the ATP-binding pocket of kinases. [1]* Anti-inflammatory Agents: The benzoic acid moiety is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs). This compound serves as a starting point for novel cyclooxygenase (COX) inhibitors. [7]* CNS-Targeting Agents: The high lipophilicity imparted by the trifluoromethoxy group makes this scaffold particularly suitable for developing drugs that need to penetrate the blood-brain barrier, such as antipsychotics or antidepressants. [6]
Conclusion
2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid is more than just a chemical reagent; it is a product of rational design aimed at solving key challenges in medicinal chemistry. The strategic placement of its fluorinated groups provides a powerful tool for enhancing the metabolic stability and bioavailability of drug candidates. Its straightforward incorporation into larger molecules via robust synthetic methods like the Suzuki coupling ensures its continued relevance and utility for researchers and scientists dedicated to the discovery of new and improved medicines.
References
- 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid, 98% Purity, C14H8F4O3, 5 grams.Google Cloud.
- 2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid - CymitQuimica.CymitQuimica.
- The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development.NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Fluorinated Benzoic Acids in Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Fluoro-4-nitrobenzoic acid - Chem-Impex.Chem-Impex.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- The Crucial Role of 4-Fluoro-2-(trifluoromethyl)benzoic Acid in Modern Pharmaceutical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.
